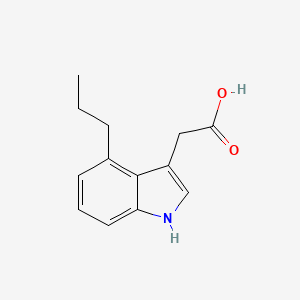

(4-Propyl-1H-indol-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

191675-12-4 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.268 |

IUPAC Name |

2-(4-propyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C13H15NO2/c1-2-4-9-5-3-6-11-13(9)10(8-14-11)7-12(15)16/h3,5-6,8,14H,2,4,7H2,1H3,(H,15,16) |

InChI Key |

KAOVHCAWVDHIDJ-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=CC=C1)NC=C2CC(=O)O |

Synonyms |

1H-Indole-3-aceticacid,4-propyl-(9CI) |

Origin of Product |

United States |

Synthetic Chemical Pathways and Strategies for 4 Propyl 1h Indol 3 Yl Acetic Acid

Retrosynthetic Analysis of the (4-Propyl-1H-indol-3-yl)acetic acid Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The most logical approach involves disconnecting the acetic acid side chain at the C3 position and the propyl group at the C4 position. This leads to a 4-propylindole intermediate. The acetic acid moiety can be introduced via electrophilic substitution or through a pre-functionalized side chain. The 4-propylindole itself can be derived from a suitably substituted aniline (B41778) precursor through various indole (B1671886) synthesis methods.

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights the main challenges: the selective introduction of the propyl group at the C4 position of the indole ring and the subsequent regioselective functionalization at the C3 position with the acetic acid side chain.

Methodologies for Indole Ring Formation and Substitution

The construction of the substituted indole core is a critical step in the synthesis of this compound. This involves both the formation of the indole ring itself and the specific placement of the propyl and acetic acid groups.

Introduction of Alkyl Groups at Specific Indole Positions (e.g., 4-position)

The introduction of an alkyl group, such as a propyl group, at the C4 position of the indole ring is a challenging task due to the inherent reactivity of the C3 position. nih.gov However, several methods have been developed to achieve this regioselectivity:

Directed C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of the indole C4-H bond. nih.gov Rhodium(III) catalysts, for instance, have been used to direct the alkylation to the C4 position by employing a directing group at the C3 position. nih.govacs.org For the synthesis of a 4-propyl derivative, a suitable propylic electrophile would be required in such a reaction.

Radical Alkylation: Radical-mediated approaches can also be employed for C4-alkylation. These methods often involve the generation of a propyl radical that can then attack the indole ring.

Synthesis from Pre-functionalized Precursors: A more traditional and often more reliable method involves starting with a precursor that already contains the propyl group in the desired position. For example, the Fischer indole synthesis can be performed using a phenylhydrazine (B124118) derivative that is substituted with a propyl group at the ortho position to the hydrazine (B178648) moiety. rsc.orgrsc.org

Table 1: Comparison of Methods for C4-Alkylation of Indoles

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| Directed C-H Activation | Rh(III), Ru(II) catalysts | High regioselectivity, atom economy | Requires directing group, expensive catalysts |

| Radical Alkylation | Radical initiators | Can be effective for certain substrates | May lack regioselectivity, harsh conditions |

| Fischer Indole Synthesis | Acid catalyst | Well-established, versatile | Requires specific precursors, can be low yielding |

Functionalization at the C3-position with Acetic Acid Moieties

Once the 4-propylindole scaffold is obtained, the next step is the introduction of the acetic acid side chain at the C3 position. The C3 position of indole is highly nucleophilic and susceptible to electrophilic attack. nih.gov

Several methods can be used for this transformation:

Vilsmeier-Haack Formylation followed by Wittig Reaction: The Vilsmeier-Haack reaction introduces a formyl group at the C3 position, which can then be converted to the acetic acid side chain through a Wittig reaction with a suitable phosphorus ylide, followed by hydrolysis. ekb.eg

Mannich Reaction: The Mannich reaction can be used to introduce a dimethylaminomethyl group at the C3 position, which is a versatile intermediate that can be converted to the acetic acid moiety. bhu.ac.in

Direct Alkylation with an Acetic Acid Synthon: Direct alkylation of the indole with a reagent containing the acetic acid functionality, such as ethyl bromoacetate, can be achieved, although this may lead to N-alkylation as a side reaction. encyclopedia.pub The use of a base is typically required to deprotonate the indole nitrogen.

Palladium-Mediated Cascade Reactions: A palladium-mediated cascade Tsuji-Trost reaction followed by Heck coupling has been developed for the synthesis of indole-3-acetic acid derivatives from N-Ts o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives. researchgate.net

Derivatization and Modification of the Acetic Acid Side Chain

The acetic acid side chain of indole-3-acetic acid and its derivatives can be further modified to create a variety of compounds with different properties. These modifications can include:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. oup.comiucr.org Methylation is a common derivatization technique used to improve chromatographic and mass spectrometric analysis. oup.comresearchgate.net

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine using a coupling reagent. This allows for the synthesis of conjugates with amino acids, such as indole-3-acetyl aspartic acid and indole-3-acetyl glutamate. oup.comnih.gov

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2-(1H-indol-3-yl)ethanol, using a reducing agent like lithium aluminum hydride (LiAlH4). nih.gov

Catalytic Approaches in Indole Acetic Acid Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of indole acetic acids.

Transition Metal Catalysis: As mentioned earlier, rhodium and ruthenium catalysts are instrumental in directing C-H functionalization at the C4 position. nih.govacs.org Palladium catalysts are widely used for cross-coupling reactions to form C-C bonds, including the introduction of the acetic acid side chain. nih.govresearchgate.net Cobalt catalysts have been employed for the reductive C-H alkylation of indoles using carboxylic acids. csic.es

Biocatalysis: Chemo-enzymatic methods have been developed for the synthesis of indole-3-acetic acid. For example, a cascade reaction involving tryptophan 2-monooxygenase (TMO) for oxidative decarboxylation of L-tryptophan followed by acid-catalyzed hydrolysis has been reported. rsc.org Engineered E. coli have also been used for the high-level production of IAA. nih.gov

Acid/Base Catalysis: Many of the classical indole syntheses, such as the Fischer indole synthesis, rely on acid catalysis. rsc.org Base catalysis is often used in alkylation reactions involving the indole nitrogen. bhu.ac.in

Total Synthesis and Semisynthesis of Complex Indole Acetyl Structures

The methodologies described above are fundamental to the total synthesis of more complex natural products containing the indole acetyl scaffold. The strategic application of these reactions allows for the construction of intricate molecular architectures. rsc.orgencyclopedia.pubnih.govresearchgate.net For instance, the Fischer indole synthesis has been a cornerstone in the total synthesis of numerous indole alkaloids. rsc.orgrsc.org The development of new catalytic methods for C-H functionalization has enabled more efficient and late-stage diversification of complex indole-containing molecules. nih.gov

The synthesis of this compound, while not a highly complex natural product, serves as a valuable model for understanding the principles of regioselective indole functionalization. The successful synthesis of this target molecule relies on the careful selection and application of the synthetic strategies outlined in this article.

Advanced Spectroscopic and Structural Characterization of 4 Propyl 1h Indol 3 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (4-Propyl-1H-indol-3-yl)acetic acid, both ¹H and ¹³C NMR spectroscopy would be employed to ascertain the precise arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the indole (B1671886) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their multiplicity and coupling constants revealing their substitution pattern. The methylene (B1212753) protons of the acetic acid side chain would likely resonate as a singlet around δ 3.7 ppm. The propyl group would exhibit characteristic signals: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the indole ring. The N-H proton of the indole ring would appear as a broad singlet, typically in the region of δ 10.0-12.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid would be observed in the highly deshielded region, around δ 174 ppm. The carbons of the indole ring would resonate between δ 100 and 140 ppm. The methylene carbon of the acetic acid group would appear around δ 31 ppm, while the carbons of the propyl group would have characteristic shifts.

A hypothetical ¹³C NMR data table for this compound is presented below, based on known values for similar indole derivatives.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~174.5 |

| Indole C-7a | ~136.0 |

| Indole C-3a | ~127.0 |

| Indole C-4 | ~129.0 |

| Indole C-5 | ~120.0 |

| Indole C-6 | ~122.0 |

| Indole C-7 | ~111.0 |

| Indole C-2 | ~124.0 |

| Indole C-3 | ~108.0 |

| -CH₂- (Acetic Acid) | ~31.0 |

| -CH₂- (Propyl) | ~37.0 |

| -CH₂- (Propyl) | ~24.0 |

| -CH₃ (Propyl) | ~14.0 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula of C₁₃H₁₅NO₂ (molecular weight: 217.26 g/mol ). nih.govbldpharm.com

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways for indole derivatives typically involve cleavage of the side chains. For this compound, characteristic fragments would be expected from the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propyl chain.

A table summarizing the expected key fragments in the mass spectrum is provided below.

| m/z | Proposed Fragment |

| 217 | [M]⁺ |

| 172 | [M - COOH]⁺ |

| 144 | [M - COOH - C₂H₄]⁺ |

| 130 | [Indole nucleus fragment] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid in the region of 2500-3300 cm⁻¹. specac.com A sharp, strong absorption corresponding to the C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. specac.com The N-H stretch of the indole ring would be observed as a medium-intensity peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and acetic acid groups would be seen just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives typically exhibit strong absorption bands in the UV region. For this compound, one would expect to observe characteristic absorptions around 220 nm and 280 nm, corresponding to the π-π* transitions of the indole chromophore.

Chromatographic Purity Assessment Techniques (e.g., TLC)

Chromatographic techniques are fundamental for assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a simple and rapid method to monitor the progress of a reaction and to get a preliminary indication of the purity of the final product. For this compound, a suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a polar solvent like ethyl acetate (B1210297) or methanol, would be used to achieve good separation from any starting materials or by-products. researchgate.net The addition of a small amount of acetic or formic acid to the eluent can often improve the spot shape for acidic compounds. libretexts.org The spots on the TLC plate can be visualized under UV light or by using a suitable staining reagent. The retention factor (Rƒ) value is a characteristic property of a compound under a specific set of chromatographic conditions and can be used for identification purposes.

Computational and Theoretical Investigations of 4 Propyl 1h Indol 3 Yl Acetic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure, which in turn dictates the molecule's reactivity and spectroscopic characteristics. researchgate.net

For (4-Propyl-1H-indol-3-yl)acetic acid, quantum chemical calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). nih.govacs.org The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide for predicting sites of interaction with other molecules. nih.gov

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can be used to understand the stabilization of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netnih.gov These studies provide a theoretical foundation for understanding the molecule's behavior in biological systems.

Table 1: Representative Quantum Chemical Data for Indole (B1671886) Derivatives

| Parameter | Description | Typical Values for Indole Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -5.0 to -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |

Note: The values presented are typical for indole derivatives and serve as an illustrative example. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jksus.org For this compound, docking studies are crucial for understanding its interaction with auxin receptors, such as Transport Inhibitor Resistant 1 (TIR1) and other Auxin/Indole-3-Acetic Acid (Aux/IAA) co-receptors. researchgate.netnih.gov These simulations can identify key amino acid residues in the receptor's binding pocket that interact with the ligand, revealing the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a dynamic view of the binding, showing how the ligand and protein adapt to each other and revealing the stability of the predicted binding mode. mdpi.com This information is invaluable for understanding the molecular basis of the compound's biological activity and for designing more potent and selective analogues. nih.gov

Table 2: Illustrative Molecular Docking Results for an Indole Derivative with an Auxin Receptor

| Parameter | Description | Example Value |

| Binding Affinity | Predicted strength of the binding between the ligand and the receptor, often expressed as a binding energy or docking score. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the receptor's active site that form significant interactions with the ligand. | Arg403, Ser438, Phe439 |

| Types of Interactions | The nature of the chemical bonds and forces involved in the binding. | Hydrogen bonds, pi-pi stacking, hydrophobic interactions |

Note: This table provides a hypothetical example to illustrate the type of data obtained from molecular docking studies.

Conformational Analysis and Energetic Profiles

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments. acs.org Computational methods can systematically explore the conformational space by rotating the rotatable bonds, such as the bond connecting the acetic acid side chain to the indole ring. researchgate.net

The potential energy surface of the molecule can be calculated to determine the relative energies of different conformers. researchgate.net This analysis helps to identify the most likely conformations that the molecule will adopt in solution or when interacting with a biological target. Understanding the preferred conformations is essential, as only specific spatial arrangements of the functional groups may be recognized by the receptor. uou.ac.in For instance, the orientation of the carboxylic acid group relative to the indole ring is critical for auxin activity. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. srce.hr For auxin analogues like this compound, QSAR models can be developed to predict their plant growth-regulating activity based on their molecular descriptors. tandfonline.com

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). srce.hr By building a QSAR model from a set of indole derivatives with known activities, the activity of new, untested compounds can be predicted. nih.gov This approach significantly accelerates the discovery of novel and more effective auxin analogues by prioritizing the synthesis of the most promising candidates. ub.edu

In Silico Design of Novel Indole Auxin Analogues

The insights gained from quantum chemical studies, molecular docking, conformational analysis, and QSAR modeling can be integrated into a rational, in silico design strategy for novel indole auxin analogues. theses.cz By understanding the key structural features required for high affinity and selectivity towards specific auxin receptors, new molecules can be designed with improved properties.

For example, based on the binding mode of this compound in its receptor, modifications can be proposed to enhance favorable interactions or to introduce new ones. The propyl group at the 4-position of the indole ring, for instance, could be replaced with other alkyl or functional groups to probe the effect on binding and activity. The predicted activity of these virtual compounds can then be evaluated using the developed QSAR models before undertaking their chemical synthesis and biological testing, thereby streamlining the drug discovery and development process. researchgate.net

Structure Activity Relationship Sar Elucidation for 4 Propyl 1h Indol 3 Yl Acetic Acid and Analogues

Influence of the 4-Propyl Substituent on Auxin Receptor Interactions

The introduction of a substituent at the 4-position of the indole (B1671886) ring of IAA can significantly modulate its biological activity. While direct binding data for (4-Propyl-1H-indol-3-yl)acetic acid is not extensively documented in publicly available research, studies on analogous 4-substituted IAAs provide critical insights. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring auxin in some plants like pea (Pisum sativum), exhibits a higher biological activity in certain assays, such as the stimulation of pea pericarp growth, compared to the unsubstituted IAA. nih.govmdpi.com This enhanced activity is not simply a matter of increased potency but appears to involve a differential interaction with the auxin receptor machinery. nih.gov

Research suggests that 4-substituted auxins can differentially modulate the population of TIR1/AFB auxin receptors, which may lead to specific downstream responses. nih.gov For example, 4-Cl-IAA was found to stimulate a stronger auxin response than IAA at the same concentration in pea pericarps, a phenomenon linked to its ability to alter the transcript abundance of different TIR1/AFB genes. nih.gov In contrast, other substitutions at the 4-position, such as a fluoro (4-F-IAA) or an ethyl (4-Et-IAA) group, resulted in minimal to no increase in PsGA20ox1 transcript levels or pericarp growth in pea, indicating that the nature of the substituent is critical. google.com

A crucial finding for understanding the role of the propyl group comes from studies on modifications of the alpha position of the carboxylic acid side chain. It was observed that IAA molecules with short alkyl chains, including methyl to propyl substitutions, can still simulate the interaction between the auxin receptor TIR1 and its co-repressor Aux/IAA proteins. nih.gov This suggests that a propyl group at the 4-position is likely to be accommodated within the auxin binding pocket of the receptor. However, its specific influence on binding affinity and downstream signaling, in comparison to smaller alkyl or halogen substituents, requires further empirical investigation. The size and lipophilicity of the propyl group could influence membrane permeability and interaction with hydrophobic pockets within the receptor, potentially leading to unique activity profiles.

Role of the Indole Nitrogen (N1-H) in Biological Activity

The hydrogen atom on the indole nitrogen (N1-H) is a critical feature for the biological activity of many auxins. Structural studies of the TIR1 receptor in complex with IAA reveal that this N1-H group forms a hydrogen bond with the backbone of the receptor. nih.gov This interaction contributes to the stable binding of the hormone in the receptor pocket.

Modification of this group, for instance through N-methylation to form methyl-IAA, can have significant consequences for auxin homeostasis and activity. The enzyme IAA carboxyl methyltransferase (IAMT1) can convert IAA to its methyl ester (MeIAA), and this modification is a key regulatory step in some developmental processes. pnas.org While not a direct modification of the N1-H, it highlights how changes to the indole moiety can impact activity.

Importance of the Acetic Acid Side Chain for Phytohormonal Function

The acetic acid side chain is an indispensable feature for the vast majority of active auxins. nih.gov This carboxylic acid group is essential for the molecule's ability to bind to the auxin receptor complex and initiate the signaling cascade that leads to changes in gene expression. nih.gov

Studies involving modifications to this side chain have consistently demonstrated its importance. For example, extending the side chain can alter the compound's activity. Indole-3-butyric acid (IBA), which has two additional methylene (B1212753) groups in its side chain compared to IAA, is a naturally occurring auxin that is thought to be converted to IAA to exert its effects. nih.gov Interestingly, research on Trp conjugates has shown that compounds with a ring structure linked to tryptophan through an acetic acid side chain are active, while those with longer or shorter linkages are inactive or less active. frontiersin.org This underscores the precise spatial requirement of the carboxyl group relative to the indole ring for effective interaction with the auxin perception machinery.

Furthermore, studies on synthetic auxins have shown that while small substitutions on the carboxylate chain (e.g., methyl or ethyl groups) can be tolerated, longer chains may lead to antagonistic effects. nih.govbiorxiv.org For instance, while IAA analogues with side chain substitutions up to a propyl group can still promote TIR1-Aux/IAA interaction, butyl or longer chain substitutions can prevent this interaction, turning the molecules into auxin antagonists. nih.gov This highlights a critical size limit for substituents on the side chain, beyond which the compound may still bind to the receptor but fail to induce the necessary conformational changes for downstream signaling.

Comparative SAR with Endogenous Indole-3-acetic Acid (IAA) and Synthetic Auxins

The structure-activity relationship of this compound is best understood in the context of the endogenous auxin, IAA, and other synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA).

IAA sets the benchmark for natural auxin activity. Its indole ring and acetic acid side chain are considered the fundamental pharmacophore. The binding affinity of IAA to the TIR1-Aux/IAA co-receptor complex is high, with reported dissociation constants (KD) in the nanomolar range. nih.gov

Synthetic auxins often exhibit different binding affinities and biological responses. For example, 2,4-D and NAA generally show weaker binding to the TIR1 receptor compared to IAA. nih.gov Despite this, they can be highly effective, and sometimes more so than IAA in certain applications, which may be due to differences in their stability, transport, and metabolism within the plant. nih.gov

Substitutions on the indole ring of IAA, as seen in this compound, create a new set of SAR considerations. As discussed, a chlorine atom at the 4-position (4-Cl-IAA) can lead to enhanced activity in specific contexts, potentially by modulating the receptor population. nih.gov It is plausible that the 4-propyl group, due to its size and lipophilicity, could also confer a degree of selectivity for certain TIR1/AFB-Aux/IAA co-receptor complexes, leading to a unique profile of auxin responses compared to IAA or other synthetic auxins.

The following table presents comparative biological activity data for IAA and some of its 4-substituted analogues, illustrating the impact of the substituent at this position. Note that specific data for this compound is not available in the cited literature, and the table serves to demonstrate the established SAR principles.

Table 1: Comparative Biological Activity of 4-Substituted Indole-3-acetic Acid Analogues

| Compound | Bioassay | Relative Activity/Effect | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | Pea Pericarp Growth | Ineffective | nih.gov |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Pea Pericarp Growth | Stimulates growth | nih.gov |

| 4-Methylindole-3-acetic acid (4-Me-IAA) | Pea Pericarp Growth | Second most active auxin in stimulating PsGA20ox1 and pericarp growth | google.com |

| 4-Ethylindole-3-acetic acid (4-Et-IAA) | Pea Pericarp Growth | Minimal to no increase in PsGA20ox1 transcript levels or pericarp growth | google.com |

| 4-Fluoroindole-3-acetic acid (4-F-IAA) | Pea Pericarp Growth | Minimal to no increase in PsGA20ox1 transcript levels or pericarp growth | google.com |

| Indole-3-acetic acid (IAA) | Avena Coleoptile Elongation | Standard | oup.com |

This table is generated based on available data for the listed compounds and is intended to illustrate the principles of structure-activity relationships. Direct comparative data for this compound was not found in the referenced sources.

Design Principles for Modulating Auxin-like Responses

The study of SAR for compounds like this compound provides a foundation for the rational design of molecules with tailored auxin-like responses. The goal of such design can range from creating more potent or stable auxins for agricultural applications to developing specific antagonists or inhibitors to probe the auxin signaling pathway.

Key design principles that emerge from the SAR of auxins include:

The Core Scaffold: The presence of an aromatic or heteroaromatic ring system and a side chain with a carboxyl group (or a group that can be metabolized to a carboxyl group) is fundamental for auxin activity. nih.gov

Substitution on the Ring: The position and nature of substituents on the aromatic ring are critical for modulating activity and specificity. As seen with 4-substituted IAAs, a substituent can enhance activity in certain tissues or developmental contexts. nih.govgoogle.com The design of novel auxins can exploit this by introducing various functional groups at different positions on the indole or other aromatic rings to tune receptor affinity and selectivity.

Side Chain Modification: The length and substitution of the acetic acid side chain are crucial. While some modifications are tolerated, increasing the chain length beyond a certain point can convert an agonist into an antagonist. nih.gov This provides a clear strategy for designing auxin inhibitors. For example, creating pro-auxins, where the carboxyl group is masked with a moiety that is cleaved in planta, can be a strategy to improve delivery to specific tissues. nih.gov

Receptor Selectivity: The existence of a family of TIR1/AFB auxin receptors with differing specificities for various auxins opens the door to designing receptor-selective ligands. frontiersin.org By fine-tuning the structure of an auxin analogue, it may be possible to create molecules that preferentially interact with a specific receptor or co-receptor complex, thereby eliciting only a subset of auxin responses. This could lead to the development of more targeted plant growth regulators with fewer off-target effects.

Advanced Analytical Methodologies for Detection and Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of indole-containing compounds in biological samples. nih.govbioanalysis-zone.comchromatographyonline.com This technique offers exceptional sensitivity and selectivity, allowing for the detection of analytes at nanomolar concentrations. nih.gov The chromatographic separation, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), resolves the target analyte from isomers and other matrix components before it enters the mass spectrometer. nih.gov The mass spectrometer provides two stages of mass analysis (tandem mass spectrometry), which drastically reduces chemical noise and enhances specificity. In this setup, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then a characteristic product ion is monitored in the second mass analyzer, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

LC-MS/MS is now considered a well-established and complementary technique to traditional ligand-binding assays for protein quantification and is widely used for small molecules due to its robustness and reproducibility. bioanalysis-zone.com The evolution of LC-MS has made it an indispensable tool in bioanalysis. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, has become a powerful tool for quantitative bioanalysis and metabolite profiling. bioanalysis-zone.com Unlike triple quadrupole mass spectrometers that have unit mass resolution, HRMS instruments (e.g., Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap) provide very high mass resolution and accuracy. This allows for the determination of the elemental composition of an ion, which is invaluable for identifying unknown metabolites of (4-Propyl-1H-indol-3-yl)acetic acid.

For metabolite profiling, HRMS can distinguish between compounds with very similar nominal masses, reducing interferences and improving data quality. bioanalysis-zone.com In quantitative workflows, the high resolution allows for the use of a very narrow mass extraction window (MEW) for the analyte ion, which significantly improves the signal-to-noise ratio by excluding background interferences. bioanalysis-zone.com While triple quadrupole instruments have historically been favored for quantification due to superior sensitivity, recent advancements in HRMS technology have made it a competitive alternative for the quantification of both small and large molecules. bioanalysis-zone.comsemanticscholar.org

Isotope Dilution Mass Spectrometry (IDMS) is the most reliable method for the accurate quantification of analytes in complex matrices. This approach involves adding a known amount of a stable isotope-labeled version of the analyte as an internal standard to the sample at the beginning of the extraction procedure. researchgate.netumn.edu For this compound, an ideal internal standard would be, for example, the same molecule labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C) at non-exchangeable positions.

This stable isotope-labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, derivatization, and chromatographic separation. researchgate.net Any sample loss or degradation will affect both the analyte and the standard equally. Since the mass spectrometer can distinguish between the unlabeled analyte and the heavier labeled standard, the ratio of their signal intensities is used for quantification. This ratio remains constant regardless of sample loss, correcting for matrix effects and variations in instrument response, thus ensuring high precision and accuracy. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of indole (B1671886) auxins and can be readily adapted for this compound. researchgate.netnih.gov Because indole acetic acids are not sufficiently volatile for direct GC analysis, a derivatization step is required. nih.gov This typically involves converting the carboxylic acid group into a more volatile ester, for example, through methylation using diazomethane. researchgate.netnih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection and quantification. mdpi.comtiu.edu.iq GC-MS, particularly with selected ion monitoring (SIM), provides excellent sensitivity and specificity. researchgate.netnih.gov The technique is widely used for analyzing volatile compounds in various fields and can identify hundreds of volatile components in a single run. nih.govresearchgate.net

| Step | Description | Purpose | Common Reagents/Methods |

|---|---|---|---|

| Extraction | Isolation of the analyte from the biological matrix. | To remove bulk interferences and concentrate the analyte. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). |

| Derivatization | Chemical modification to increase volatility. | To make the analyte suitable for GC separation. | Methylation (e.g., with diazomethane). nih.gov |

| GC Separation | Separation of volatile derivatives in a capillary column. | To resolve the analyte from other compounds in the sample. | Temperature-programmed elution. |

| MS Detection | Ionization and mass analysis of the eluted compounds. | For sensitive and selective detection and quantification. | Electron Ionization (EI), Selected Ion Monitoring (SIM). researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) for Indolic Compounds

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that can be used for the simultaneous screening of multiple samples for indolic compounds. frontiersin.orgnih.gov This method is advantageous for its simplicity, cost-effectiveness, and high sample throughput.

In HPTLC, samples are applied to a high-performance silica (B1680970) gel plate, which is then developed in a chamber with a suitable mobile phase. nih.gov The separation of compounds is based on their differential partitioning between the stationary and mobile phases. For indolic compounds, a mobile phase mixture such as hexane-ethylacetate-methanol can be effective. nih.gov After development, the compounds are visualized. Indolic compounds can often be detected by their native fluorescence under UV light or by spraying the plate with a derivatizing agent, such as Dragendorff's reagent, which produces colored spots. nih.gov Densitometric scanning of these spots allows for quantitative analysis. HPTLC can be combined with mass spectrometry for substance identification directly from the plate. mdpi.com

Sample Preparation Strategies for Trace Analysis of Indole Auxins

Effective sample preparation is the most critical step in the bioanalytical workflow, as it aims to extract the analyte from a complex biological matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis. chromatographyonline.commdpi.comhoneywell.com The choice of method depends on the matrix (e.g., plasma, plant tissue, urine) and the analyte's physicochemical properties.

Protein Precipitation (PPT): For plasma or serum samples, PPT is often the first step to remove the bulk of proteins. This is typically achieved by adding a cold organic solvent like acetonitrile (B52724) or methanol.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For an acidic compound like this compound, the pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral, more organic-soluble form, facilitating its extraction into an organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating samples. researchgate.netnih.gov It involves passing the sample through a cartridge containing a solid sorbent. By selecting the appropriate sorbent (e.g., reversed-phase C18, ion-exchange), interfering compounds can be washed away while the analyte of interest is retained and then selectively eluted with a small volume of solvent. chromatographyonline.com This method is highly amenable to automation and high-throughput formats. researchgate.netnih.gov

For trace analysis, a pre-concentration step is often necessary when the analyte levels are below the detection limit of the instrument. mdpi.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent or acid. | Fast, simple, inexpensive. | Non-selective, may not remove phospholipids, significant matrix effects. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Provides a cleaner extract than PPT, good recovery. | Labor-intensive, requires large volumes of organic solvents. nih.gov |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. researchgate.net | High selectivity and concentration factor, easily automated, cleaner extracts. chromatographyonline.comnih.gov | Higher cost, method development can be complex. |

Method Validation and Interlaboratory Comparisons in Research

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Matrix Effect: The alteration of analyte response due to co-eluting substances from the sample matrix. nih.govchromatographyonline.com

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

Interlaboratory comparisons, or round-robin studies, are crucial for establishing the robustness and transferability of an analytical method. In these studies, identical samples are analyzed by multiple laboratories using the same method. The results help to identify and resolve any potential biases or variability in the method, ensuring that data generated across different research sites are consistent and comparable.

Future Prospects and Emerging Research Areas

Targeted Synthesis of Next-Generation Indole (B1671886) Auxin Probes

The development of precise molecular probes is fundamental to understanding the spatiotemporal dynamics of auxin distribution and signaling within cells and tissues. Research is actively pursuing the targeted synthesis of novel indole auxin probes with enhanced sensitivity, specificity, and utility.

One approach involves the creation of fluorescently labeled auxins. By linking an indole acetic acid core to a fluorescent dye, such as fluorescein (B123965) isothiocyanate or rhodamine B isothiocyanate, researchers can directly visualize the movement and accumulation of auxin in real-time. nih.gov These probes are designed to retain the biological activity of the natural hormone, ensuring that they accurately report on physiological processes. nih.gov

A more advanced strategy is the development of genetically encoded biosensors. A notable example is AuxSen, a FRET-based sensor engineered from the E. coli tryptophan repressor (TrpR). nih.gov Through multiple rounds of mutagenesis, the TrpR binding pocket was re-engineered to bind auxin with high affinity and selectivity, losing its affinity for its native ligand, tryptophan. nih.gov This sensor provides a ratiometric fluorescent readout of auxin levels, offering a dynamic and quantitative tool for measuring hormone concentrations within living cells. nih.gov The synthesis of specific indole derivatives, such as various esters and N-hydroxyalkyl compounds, further expands the chemical toolbox available for creating these sophisticated probes and other bioactive molecules. iucr.orgnih.gov

Systems Biology Approaches to Auxin Homeostasis

Auxin homeostasis—the maintenance of a stable concentration of active auxin—is a complex process governed by a network of metabolic pathways including biosynthesis, conjugation, and degradation. biologists.com The signaling pathways that respond to auxin are similarly intricate, characterized by non-linear interactions with numerous feed-forward and feedback loops that ensure the robustness of the system. nih.govresearchgate.net

Given this complexity, systems biology has become an indispensable tool for understanding auxin biology. nih.gov This approach integrates high-throughput data from genomics, proteomics, and metabolomics into multi-scale computational models. nih.govscirp.org These models aim to capture the entire auxin regulatory network, from the molecular interactions of key signaling proteins like the TIR1/AFB receptors and Aux/IAA repressors to the emergent behaviors at the tissue and whole-organ levels. biologists.comnih.govnih.gov

By simulating these complex systems, researchers can gain new mechanistic insights into how auxin coordinates plant growth and development and predict how the system will respond to genetic or environmental perturbations. nih.gov This powerful approach is crucial for deciphering the function of the myriad genes involved in auxin metabolism and signaling, many of which remain poorly understood. biologists.com

Optogenetic and Chemogenetic Control of Auxin Signaling

The ability to precisely manipulate biological processes in time and space is critical for dissecting complex signaling networks. Optogenetics and chemogenetics are two powerful technologies providing unprecedented control over cellular activities, including auxin signaling.

Optogenetics utilizes light-sensitive proteins to control cellular events. thurj.org This technique offers remarkable temporal and spatial precision, allowing researchers to, for example, use light to induce the dimerization of proteins, control intracellular transport, or regulate gene expression in specific cells or subcellular compartments. thurj.orgresearchgate.net

Chemogenetics employs genetically engineered receptors that are activated by specific, otherwise inert, "designer" molecules. thurj.orgnih.gov A prominent example directly relevant to auxin research is the auxin-inducible degron (AID) system. nih.govmdpi.com This system co-opts the natural auxin signaling machinery for a new purpose: targeted protein degradation. By expressing the plant auxin receptor TIR1 in non-plant cells (such as yeast or mammalian cells), researchers can use the external application of auxin as a chemical switch to trigger the rapid degradation of any protein tagged with an auxin-responsive degron (a small peptide from an Aux/IAA protein). nih.govmdpi.com This provides a powerful method for studying protein function by allowing for its rapid depletion from the cell.

Together, these technologies allow for the precise manipulation of auxin perception, signaling, and downstream effects, enabling researchers to establish causal links between specific molecular events and physiological outcomes. thurj.orgnih.gov

Engineering Microbial Systems for Indole Acetic Acid Production

Many soil microorganisms, including bacteria from the genera Pseudomonas, Bacillus, and Paenibacillus, naturally synthesize indole-3-acetic acid (IAA), where it can act as a signaling molecule and influence plant growth. nih.govbbrc.inscispace.comresearchgate.net This natural capability has made microbes attractive targets for metabolic engineering to create bio-factories for large-scale IAA production for agricultural applications. acs.org

Microbial IAA synthesis primarily occurs through several L-tryptophan-dependent pathways, named for their key intermediates: mdpi.com

Indole-3-pyruvic acid (IPyA) pathway: L-tryptophan is converted to IPyA, then to indole-3-acetaldehyde (IAAlD), and finally to IAA. nih.gov

Indole-3-acetamide (IAM) pathway: Tryptophan is converted to IAM by a tryptophan monooxygenase, which is then hydrolyzed to IAA. nih.govmdpi.com

Tryptamine (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then oxidized and converted to IAA. mdpi.com

Indole-3-acetonitrile (IAN) pathway: This pathway, less studied in bacteria, involves the conversion of tryptophan to IAN, which is then hydrolyzed to IAA by a nitrilase. nih.govmdpi.com

Researchers are using metabolic engineering to enhance IAA production by identifying the most efficient enzymes and pathways and combining them in engineered microbial hosts like Escherichia coli. nih.govacs.org Strategies include optimizing promoter strength, improving the availability of the precursor L-tryptophan, and increasing the supply of necessary cofactors like NAD(P)H. nih.govacs.org These efforts have led to significant increases in IAA yield, with engineered E. coli strains capable of producing several grams of IAA per liter of culture. acs.org

| Pathway Name | Key Intermediate(s) | Key Enzymes | Reference |

|---|---|---|---|

| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvate (IPyA), Indole-3-acetaldehyde (IAAlD) | Aminotransferase, Indole-3-pyruvate decarboxylase (IPDC) | nih.govmdpi.com |

| Indole-3-acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan monooxygenase, Indole-3-acetamide hydrolase | nih.govmdpi.com |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde (IAAlD) | Tryptophan decarboxylase, Amine oxidase | mdpi.com |

| Indole-3-acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450 enzymes, Nitrilase | nih.govmdpi.com |

| Parameter | Optimal Condition | Resulting IAA Production (µg/ml) | Reference |

|---|---|---|---|

| Incubation Time | 96 hours | Not specified directly for time alone | scispace.com |

| L-Tryptophan Conc. | 250 ppm | 9.89 | scispace.com |

| Carbon Source | Sucrose | 10.23 | scispace.com |

| Nitrogen Source | Tryptone | 16.61 | scispace.com |

| pH | 8.0 | 13.29 | scispace.com |

| Temperature | 35°C | 8.42 | scispace.com |

Environmental Impact of Synthetic Auxins on Plant and Microbial Ecosystems

Synthetic auxins, including compounds like picloram (B1677784) and clopyralid, are among the most widely used herbicides in modern agriculture. mdpi.com While effective at controlling broadleaf weeds, their widespread use raises concerns about their environmental fate and non-target effects. mdpi.comnih.gov

These compounds can persist in the environment and have been detected in surface waters and wells in agricultural regions. mdpi.com This contamination poses a risk to aquatic ecosystems, as studies have shown that synthetic auxins can be toxic to phytoplankton, including diatoms and green algae. mdpi.com

In the soil, synthetic auxins can significantly impact microbial ecosystems. researchgate.net These chemicals can alter the composition and metabolic activity of soil microbial communities, affecting crucial processes like organic matter decomposition and nutrient cycling. nih.gov The effects can be complex: some microbes may be inhibited, while others might adapt to use the herbicides as a source of carbon, potentially disturbing the natural ecological balance. nih.gov Furthermore, synthetic auxins can interfere with beneficial plant-microbe interactions, such as the symbiosis between legumes and nitrogen-fixing rhizobia bacteria, which is critical for soil fertility. researchgate.net Understanding these ecological consequences is essential for developing sustainable agricultural practices that minimize the environmental footprint of synthetic auxin use. bio-research.com.ng

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (4-Propyl-1H-indol-3-yl)acetic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via alkylation of indole precursors followed by carboxylation. A common approach involves refluxing 4-propylindole with chloroacetic acid in acetic acid under sodium acetate catalysis, similar to methods used for 2-(1-Allyl-1H-indol-3-yl)acetic acid . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity, as described for structurally related indole acetic acid derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : Compare - and -NMR spectra with computational predictions (e.g., ChemDraw or Gaussian). Key signals include the propyl chain (δ 0.9–1.6 ppm for CH-CH-CH-) and the acetic acid moiety (δ 3.7–4.1 ppm for CH-COO) .

- HRMS : Validate molecular weight (CHNO, theoretical [M+H]: 218.1176) .

- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer : Preliminary solubility data (extrapolated from analogs like 2-(4-Hydroxy-1H-indol-3-yl)acetic acid):

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | <0.1 (pH-dependent) |

| DMSO | >50 |

| Methanol | ~20 |

| Ethyl Acetate | ~10 |

| Adjust pH >7 with NaOH for aqueous solubility enhancement . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for indole acetic acid derivatives?

- Methodological Answer :

- Parameter Optimization : Systematically vary temperature (60–120°C), catalyst loading (sodium acetate: 0.1–1.0 eq), and reaction time (2–24 hrs) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted 4-propylindole) and adjust stoichiometry .

- Reproducibility : Validate protocols using inert atmosphere (N/Ar) to minimize oxidation, a common issue in indole chemistry .

Q. What strategies are effective for studying the biological interactions of this compound?

- Methodological Answer :

- Receptor Binding Assays : Use fluorescence polarization or SPR to measure affinity for indole-targeted receptors (e.g., aryl hydrocarbon receptor) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to quantify degradation products .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 4-chloroindole-3-acetic acid) to identify critical substituents for activity .

Q. How should researchers address stability challenges during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation .

- Stability Monitoring : Perform periodic HPLC analysis (0, 3, 6, 12 months) to track degradation (e.g., dimerization via acetic acid side chain) .

- Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to enhance shelf life .

Data Contradiction Analysis

Q. Why do different studies report varying optimal pH ranges for indole acetic acid derivative reactions?

- Methodological Answer :

- Context Dependency : Optimal pH (4.5–7.0) depends on reaction type (e.g., carboxylation vs. alkylation). For carboxylation, lower pH (4.5–5.5) minimizes side reactions, while alkylation favors neutral conditions .

- Buffer Selection : Use acetate (pH 4.5–5.5) or phosphate (pH 6.0–7.0) buffers to maintain consistency .

Analytical Method Development

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- UPLC-QTOF : Achieve ppb-level detection of impurities (e.g., residual propyl bromide) with a HILIC column .

- GC-MS Headspace Analysis : Identify volatile byproducts (e.g., acetic anhydride) after derivatization with BSTFA .

Experimental Design Considerations

Q. How can researchers design experiments to elucidate the role of the propyl substituent in biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize and test analogs (e.g., 4-methyl, 4-ethyl, 4-butyl) to correlate chain length with activity .

- Molecular Dynamics Simulations : Model interactions with hydrophobic binding pockets (e.g., using GROMACS) to predict substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.